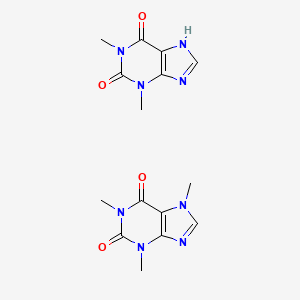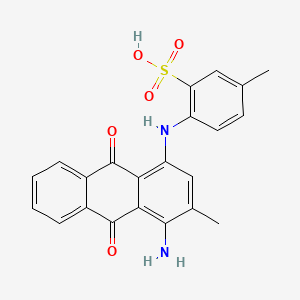
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 4-chlorobutoxy group and two 1,1-dimethylpropyl groups
Preparation Methods
The synthesis of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by treating benzene with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions must be carefully controlled to ensure the formation of the desired product and to minimize side reactions .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into alcohols or alkanes.
Substitution: The presence of the 4-chlorobutoxy group allows for nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: Researchers study this compound for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a range of chemical pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene can be compared to other similar compounds, such as:
1-(4-Chlorobutoxy)-4-(1,1-dimethylpropyl)benzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(4-Chlorobutoxy)-2,4-dimethylbenzene: This compound lacks the 1,1-dimethylpropyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
1-(4-Chlorobutoxy)-2,4-di-tert-butylbenzene: This compound has tert-butyl groups instead of 1,1-dimethylpropyl groups, which can influence its chemical reactivity and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
63217-25-4 |
|---|---|
Molecular Formula |
C20H33ClO |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-2,4-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C20H33ClO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,13-14H2,1-6H3 |
InChI Key |
WQXDZIXHDZKOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCCl)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


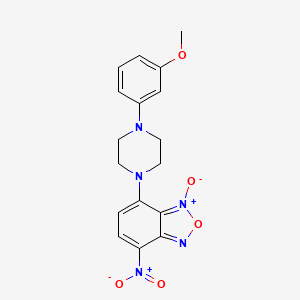
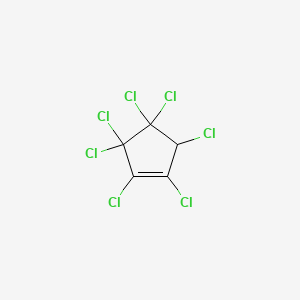
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)


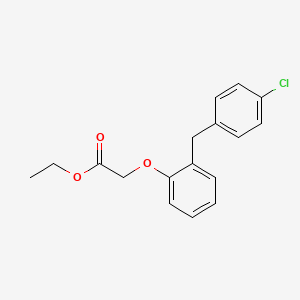
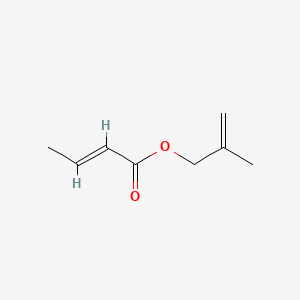
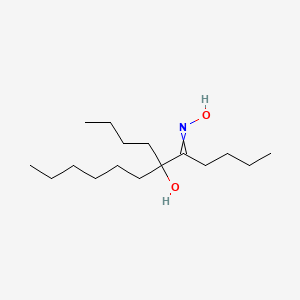
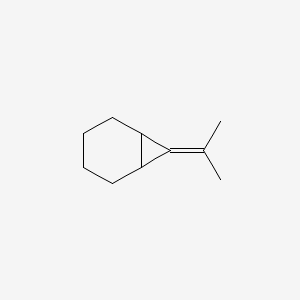

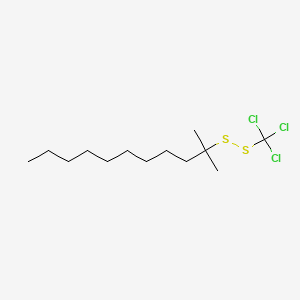
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
